5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one
Overview
Description
5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one is a useful research compound. Its molecular formula is C13H20O3 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A novel synthesis of spiro compounds, specifically the spiro[(2,2-dimethyl-[1,3]-dioxane)-5,2′-(2′,3′-dihydroindole)] nucleus, was developed using SRN1 reaction conditions. This synthesis method starts from substituted benzyl chlorides and 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane, leading to the preparation of nitro intermediates under specific conditions (Sánchez, Sobrino, & Pujol, 2004).
- The structural aspects of certain 5,5-gem. substituted m. dioxanes were investigated to understand the barriers for ring inversion, especially focusing on how steric compression in the ground state influences ΔG≠. The study provided insights into the spectral features of specific dioxanes and their structural dynamics (Coene & Anteunis, 2010).
Reactivity and Ring-Opening Reactions
- The reactivity of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines was explored. The study revealed intriguing results regarding the ring-opening reactions and the formation of stable cyclopentenyl-4H-1,3-dioxine hydrobromides under certain conditions. This research contributes to understanding the chemistry of dioxane derivatives and their potential applications (Šafár̆ et al., 2000).
- Investigations into the synthesis of 6‐oxa‐spiro[3.4]octan‐1‐one derivatives through 3‐diazochroman‐4‐one and alkene revealed a special fused and spirocyclic oxygen-containing rigid skeleton structure. This synthetic route involves Wolff rearrangement and cycloaddition with good yields, demonstrating the compound's versatility in organic synthesis (Xiao et al., 2018).
Supramolecular Interactions and Material Science
- The study of supramolecular interactions of carbon nanotubes with biosourced polyurethanes synthesized from 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol offered insights into creating composite materials with carbon nanofillers tightly bound to the polymer matrix. This research highlights the potential of 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one in enhancing the material properties of polymers and their environmental impact (Galimberti et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
5',5'-dimethylspiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJBUWFVDJWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(=O)CC3C2)OC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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